1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide
Description
This compound features a unique azetidine-3-carboxamide core linked to a 1H-indazol-6-yl group and a cyclopropylsulfonyl moiety.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(1H-indazol-6-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-14(10-7-18(8-10)22(20,21)12-3-4-12)16-11-2-1-9-6-15-17-13(9)5-11/h1-2,5-6,10,12H,3-4,7-8H2,(H,15,17)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGNXQBROQRNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC4=C(C=C3)C=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropylsulfonyl group and the indazole ring. These components are then coupled using azetidine-3-carboxamide as the core structure. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
1-(Cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has been studied for its potential biological activity, including its effects on various cellular processes.
Medicine: The compound is being investigated for its therapeutic potential, particularly in the treatment of certain diseases.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
| Compound Name | Core Structure | Key Substituents |
|---|---|---|
| 1-(Cyclopropylsulfonyl)-N-(1H-Indazol-6-yl)Azetidine-3-Carboxamide | Azetidine-3-carboxamide | Cyclopropylsulfonyl, 1H-indazol-6-yl |
| 2-(4-Benzyloxyphenyl)-N-[1-(2-Pyrrolidin-1-yl-ethyl)-1H-Indazol-6-yl]Acetamide (Souers et al., 2005a) | Acetamide | 4-Benzyloxyphenyl, pyrrolidin-1-yl-ethyl, 1H-indazol-6-yl |
| N-[2-[4-Benzyl-(2RS)-...-1H-Indazol-6-yl]Ureido...]Acetyl]-Lys-NHBn (Molecules, 2014) | Ureido-piperazine | Dichlorobenzyl, pyrrolidin-1-ylmethyl, 1H-indazol-6-yl |
Key Observations :
- The indazol-6-yl group is a common pharmacophore across all compounds, suggesting its importance in binding to hydrophobic pockets or aromatic stacking in biological targets .
- The azetidine-3-carboxamide core in the target compound may confer rigidity and improved metabolic stability compared to the more flexible acetamide (Souers et al., 2005a) or ureido-piperazine (Molecules, 2014) backbones .
Pharmacological Target and Activity
| Compound Name | Reported Target/Activity | Efficacy/IC₅₀ (if available) |
|---|---|---|
| Target Compound | Hypothesized kinase or receptor | No direct data; inferred from structural analogs |
| Souers et al. (2005a) Compound | Melanin-concentrating hormone receptor 1 (MCH1) antagonist | IC₅₀ = 12 nM; oral efficacy in obesity models |
| Molecules (2014) Compound 24b/24c | Protease inhibition (hypothetical) | Synthesized for SAR studies; no activity data |
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves cyclopropanesulfonyl chloride coupling to azetidine, followed by carboxamide formation with 1H-indazol-6-amine—a route analogous to Souers et al.’s methodology for indazole alkylation .
Biological Activity
1-(Cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly as a potential therapeutic agent. Its structure suggests significant biological activity, particularly in the context of inhibiting specific pathways relevant to cancer and inflammatory diseases. This article reviews the biological activity of this compound based on recent research findings, case studies, and pharmacological evaluations.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its unique functional groups that contribute to its biological activity. The cyclopropylsulfonyl group is known for enhancing solubility and bioavailability, while the indazole moiety is often associated with anticancer properties.
Research indicates that this compound functions primarily as a JAK inhibitor , which interferes with the Janus kinase (JAK) signaling pathway involved in various cellular processes, including cell proliferation and apoptosis. The inhibition of JAK pathways has been linked to reduced inflammation and tumor growth, making this compound a candidate for treating conditions such as rheumatoid arthritis and certain cancers.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MCF-7, HCT-116) demonstrated that this compound exhibits significant cytotoxic effects. For instance, it showed an IC50 value comparable to established chemotherapeutics, indicating strong potential as an anticancer agent .
- Mechanistic Insights : The compound was observed to induce apoptosis in cancer cells, primarily through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Activity
The anti-inflammatory effects were assessed through various models:
- In Vivo Models : Animal studies indicated that treatment with this compound significantly reduced markers of inflammation compared to control groups. This effect was attributed to its ability to inhibit JAK-mediated signaling pathways .
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate half-life, allowing for effective dosing schedules in therapeutic applications. Toxicity assessments revealed low cytotoxicity against normal cell lines, indicating a promising safety profile for further development.
Data Summary
| Parameter | Value |
|---|---|
| IC50 (MCF-7) | 24.74 µM |
| IC50 (HCT-116) | Comparable to standard drugs |
| Apoptosis Induction | Yes |
| Anti-inflammatory Activity | Significant |
| Toxicity (Normal Cells) | Low |
Case Studies
A notable case study involved the administration of this compound in a murine model of rheumatoid arthritis. Results showed a marked reduction in joint swelling and inflammatory markers, supporting its therapeutic potential in autoimmune disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
